Tyrosine, 3-hydroxy-O-methyl- Tyrosine, 3-hydroxy-O-methyl-
Brand Name: Vulcanchem
CAS No.: 4368-01-8
VCID: VC1882494
InChI: InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
SMILES: COC1=C(C=C(C=C1)CC(C(=O)O)N)O
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

Tyrosine, 3-hydroxy-O-methyl-

CAS No.: 4368-01-8

Cat. No.: VC1882494

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Tyrosine, 3-hydroxy-O-methyl- - 4368-01-8

Specification

CAS No. 4368-01-8
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name (2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
Standard InChI Key QRXPIKKZQGWJMW-ZETCQYMHSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O
SMILES COC1=C(C=C(C=C1)CC(C(=O)O)N)O
Canonical SMILES COC1=C(C=C(C=C1)CC(C(=O)O)N)O

Introduction

Chemical Properties and Structure

Molecular Information

Tyrosine, 3-hydroxy-O-methyl- has well-defined chemical properties that contribute to its biological activities. The compound's molecular characteristics are summarized in the following table:

PropertyValue
CAS Numbers4368-01-8, 35296-56-1
Molecular FormulaC₁₀H₁₃NO₄
Molecular Weight211.21 g/mol
IUPAC Name(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Standard InChIInChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
Standard InChIKeyQRXPIKKZQGWJMW-ZETCQYMHSA-N
Isomeric SMILESCOC1=C(C=C(C=C1)CC@@HN)O

This molecular information provides the fundamental chemical identity of the compound, essential for understanding its interactions in biological systems .

Physical Properties

Based on available data, Tyrosine, 3-hydroxy-O-methyl- exhibits several significant physical properties that influence its behavior in biological systems. The compound has a partition coefficient (LogP) value of 1.05550, indicating moderate lipophilicity which affects its ability to cross cell membranes . Its polar surface area (PSA) is 92.78000, suggesting intermediate polarity that influences its solubility and interaction with polar cellular components . The compound exhibits acidic character with a reported pKa value of 9.27, which affects its ionization state under physiological conditions .

Chemical Structure and Characteristics

Tyrosine, 3-hydroxy-O-methyl- is structurally characterized as a modified form of tyrosine featuring a hydroxyl group at the 3-position and a methoxy group at the 4-position of the phenyl ring . This specific substitution pattern distinguishes it from standard tyrosine and confers unique chemical reactivity. The compound is described as a tautomer of 4-O-methyl-L-dopa zwitterion, highlighting its relationship with L-DOPA derivatives . The methoxy substitution at position 4 replaces the hydroxyl group typically found in L-DOPA, creating a hybrid structure with properties of both tyrosine and its derivatives .

Biochemical Role

Classification and Relationship to Other Compounds

Tyrosine, 3-hydroxy-O-methyl- belongs to several chemical classifications that help explain its biochemical functions. It is categorized as a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid, and a monomethoxybenzene . The compound is functionally related to L-DOPA (L-3,4-dihydroxyphenylalanine), which is a precursor for the neurotransmitter dopamine and, by extension, norepinephrine and epinephrine . This relationship to neurotransmitter precursors suggests potential neuroactive properties, although its specific effects differ from those of L-DOPA due to the methoxy substitution .

Pharmacological Properties

Pharmacokinetics

Studies on the pharmacokinetic profile of Tyrosine, 3-hydroxy-O-methyl- provide insights into its absorption and distribution patterns. Following oral administration in rats, both intact and conjugated forms of the compound were detected in the bloodstream, reaching maximum concentration within 15 minutes. This rapid absorption suggests potential for quick onset of systemic effects after ingestion, which could be relevant for therapeutic applications. The compound is identified as a metabolite produced by gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), highlighting the influence of gut microbiota on its pharmacokinetic properties.

Anticancer Activities

Research has demonstrated that Tyrosine, 3-hydroxy-O-methyl- exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The unique methoxy substitution at the 4-position appears to enhance its reactivity and biological activity compared to other tyrosine derivatives, potentially contributing to its anticancer effects. These findings suggest potential applications in cancer research and possible development of anticancer therapies based on this compound or its derivatives.

Effects on Cognitive Function

Tyrosine derivatives, including Tyrosine, 3-hydroxy-O-methyl-, have been studied for their effects on cognitive function. This particular compound has been implicated in enhancing cognitive performance under stress conditions by modulating neurotransmitter levels. Its structural similarity to L-DOPA suggests involvement in dopamine synthesis pathways, which could influence mood and cognitive functions . These properties make it a candidate for research into cognitive enhancement and potential treatments for cognitive disorders, particularly those involving catecholamine dysregulation.

Receptor Interactions

The compound shows affinity for specific receptors that mediate its biological effects. Notably, Tyrosine, 3-hydroxy-O-methyl- demonstrates binding to the GPR41 receptor, which plays a role in metabolic regulation. This interaction may contribute to potential antidiabetic effects, highlighting the compound's possible role in modulating metabolic pathways. The receptor binding profile suggests diverse physiological effects beyond those typically associated with amino acid derivatives, expanding the potential research and therapeutic applications of this compound.

Research Applications

Tyrosine, 3-hydroxy-O-methyl- has diverse research applications stemming from its unique biochemical properties. The compound has been used to inhibit prostaglandin E2 production, which is involved in inflammation and pain pathways, suggesting potential anti-inflammatory properties. Its interaction with gut microbiota and subsequent effects on metabolic processes make it valuable for studying the gut-brain axis and metabolic disorders. The compound's structural characteristics and biochemical activities facilitate research into various physiological processes, including neurotransmitter synthesis, metabolic regulation, and cellular proliferation control, expanding our understanding of these fundamental biological mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator